molecular formula C9H8N4O3S2 B232737 N,N-Dimethylaminoethylnitrosoethylurea CAS No. 142713-74-4

N,N-Dimethylaminoethylnitrosoethylurea

Cat. No.: B232737
CAS No.: 142713-74-4
M. Wt: 188.23 g/mol
InChI Key: JQWUXQRFTBGVEB-UHFFFAOYSA-N
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Description

Chemical Identity and Structure N,N-Dimethylaminoethylnitrosoethylurea (CAS: 142713-74-4) is a nitroso compound characterized by a urea backbone substituted with dimethylaminoethyl and nitrosoethyl groups. Its molecular formula is C₇H₁₄N₄O₂, and its molecular weight is 186.21 g/mol . Structurally, it combines the mutagenic nitroso (-N=O) moiety with a urea scaffold, a configuration shared with other alkylnitrosoureas.

Nitroso compounds like this are primarily used in research as alkylating agents for studying carcinogenesis and DNA damage mechanisms.

Properties

CAS No.

142713-74-4

Molecular Formula

C9H8N4O3S2

Molecular Weight

188.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea

InChI

InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12)

InChI Key

JQWUXQRFTBGVEB-UHFFFAOYSA-N

SMILES

CCNC(=O)N(CCN(C)C)N=O

Canonical SMILES

CCNC(=O)N(CCN(C)C)N=O

Synonyms

DMENEU
N,N-dimethylaminoethylnitrosoethylurea

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
N,N-Dimethylaminoethylnitrosoethylurea 142713-74-4 C₇H₁₄N₄O₂ 186.21 Urea with dimethylaminoethyl + nitrosoethyl groups
N-Nitroso-N-methylurea (NMU) 684-93-5 C₂H₅N₃O₂ 103.08 Urea with methyl and nitroso groups
N-Ethyl-N-nitrosourea (ENU) 759-73-9 C₃H₇N₃O₂ 117.11 Urea with ethyl and nitroso groups
N',N'-Dimethyl-N-ethyl-N-nitrosourea - C₅H₁₀N₃O₂ 144.16 Urea with ethyl, nitroso, and dimethyl groups
N-Nitrosodiethylamine (NDEA) 55-18-5 C₄H₁₀N₂O 102.14 Diethylamine with nitroso group

Key Differences in Reactivity and Toxicity

NMU and ENU are direct-acting alkylating agents, while NDEA requires metabolic activation to exert carcinogenicity .

Toxicological Profiles: NMU: Highly carcinogenic in rodents, inducing tumors in the nervous system and gastrointestinal tract . ENU: Known for causing point mutations and teratogenic effects . NDEA: Classified as a Group 2A carcinogen (IARC), linked to liver and esophageal cancers . this compound: Limited toxicity data, but structural analogs suggest similar risks of genotoxicity and organ-specific carcinogenesis .

Stability :

  • NMU and ENU degrade rapidly in aqueous solutions, whereas NDEA is more stable, requiring cytochrome P450 enzymes for bioactivation .

Research Findings

  • Mutagenicity: this compound shares DNA alkylation mechanisms with NMU and ENU, targeting guanine residues to form O⁶-alkylguanine adducts .
  • Carcinogenicity: NMU and ENU are used to model brain and breast cancers in rodents, while NDEA is employed in liver cancer studies . The dimethylaminoethyl group in the target compound may broaden its tissue tropism .
  • Regulatory Status: NMU, ENU, and NDEA are regulated under OSHA and EPA guidelines due to their carcinogenicity . The target compound’s regulatory status remains unclear but warrants similar scrutiny.

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